molecular formula C15H23ClN2O B12703284 Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride CAS No. 92207-22-2

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride

Cat. No.: B12703284
CAS No.: 92207-22-2
M. Wt: 282.81 g/mol
InChI Key: FRGHJMDARINEHW-UHFFFAOYSA-N
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Description

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride is a chemical compound with the molecular formula C15H23ClN2O and a molecular weight of 282.81 g/mol. It is known for its unique structure, which includes a benzyl group, a hexahydro-2-oxo-1H-azepin-3-yl moiety, and a dimethylammonium chloride group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride typically involves the reaction of benzyl chloride with hexahydro-2-oxo-1H-azepin-3-yl dimethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters and the use of high-purity starting materials to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds.

Scientific Research Applications

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benazepril hydrochloride: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.

    Lisinopril: Another ACE inhibitor with similar therapeutic applications.

    Quinapril: A compound with a similar structure and function as an ACE inhibitor.

Uniqueness

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

CAS No.

92207-22-2

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

benzyl-dimethyl-(2-oxoazepan-3-yl)azanium;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-17(2,12-13-8-4-3-5-9-13)14-10-6-7-11-16-15(14)18;/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H

InChI Key

FRGHJMDARINEHW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2CCCCNC2=O.[Cl-]

Origin of Product

United States

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